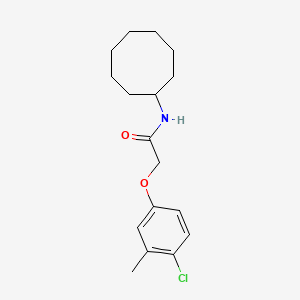
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a molecule that plays a crucial role in various physiological processes, including the regulation of inflammation, cell proliferation, and neurotransmission. By inhibiting adenosine kinase, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide increases the levels of adenosine, which in turn, activates adenosine receptors and exerts its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide improves cognitive function by reducing neuroinflammation and increasing the levels of adenosine.
実験室実験の利点と制限
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has several advantages for lab experiments. It is a selective inhibitor of adenosine kinase, which allows for the specific targeting of adenosine metabolism. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide. In cancer, further studies are needed to determine its efficacy in combination with other chemotherapy agents. In inflammation, further studies are needed to determine its potential use in the treatment of autoimmune diseases. In neurological disorders, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of adenosine kinase that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. Further studies are needed to determine its efficacy in various diseases and its potential use in combination with other therapies.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with cyclooctylamine to form the corresponding amine. This amine is then acetylated with acetic anhydride to obtain the corresponding acetamide. Finally, the acetamide is reacted with phosphorus oxychloride to form 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide.
科学的研究の応用
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to improve cognitive function and reduce neuroinflammation.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUDOGGUCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

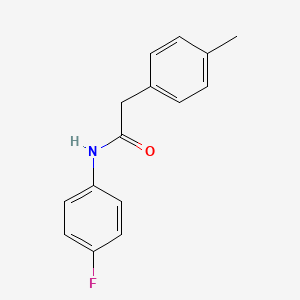
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
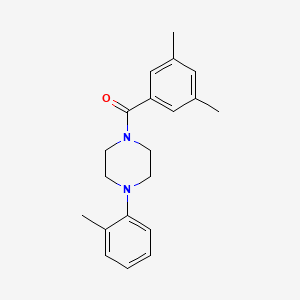
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
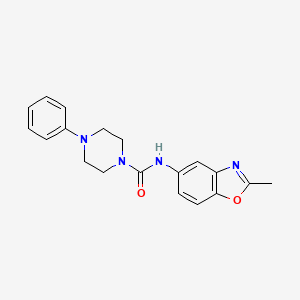
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
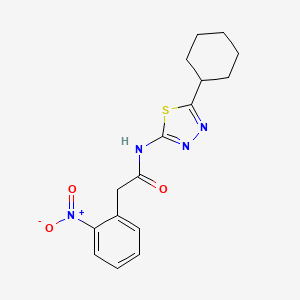
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
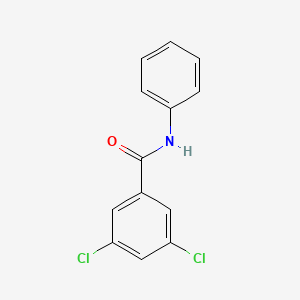
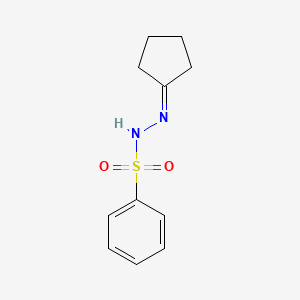
![N-cycloheptyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5802732.png)
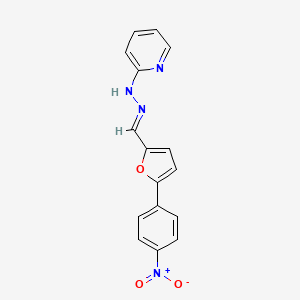
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)